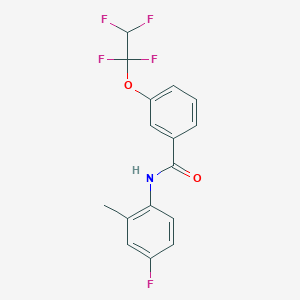![molecular formula C15H14N4O7 B213782 DIMETHYL 2-{[2-(4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}TEREPHTHALATE](/img/structure/B213782.png)
DIMETHYL 2-{[2-(4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}TEREPHTHALATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2-[({4-nitro-1H-pyrazol-1-yl}acetyl)amino]terephthalate is a complex organic compound featuring a pyrazole ring substituted with a nitro group and an acetyl group, linked to a terephthalate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL 2-{[2-(4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}TEREPHTHALATE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of acetylenic ketones with hydrazines in ethanol.
Acetylation: The acetyl group is introduced via acetylation reactions, commonly using acetic anhydride in the presence of a catalyst.
Coupling with Terephthalate: The final step involves coupling the pyrazole derivative with dimethyl terephthalate under appropriate conditions, such as refluxing in a suitable solvent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-[({4-nitro-1H-pyrazol-1-yl}acetyl)amino]terephthalate can undergo various chemical reactions, including:
Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The acetyl group can be substituted with other acyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Nitric acid, sulfuric acid.
Substitution: Acetic anhydride, catalysts.
Major Products
Amino Derivatives: Formed through reduction of the nitro group.
Oxidized Derivatives: Formed through oxidation reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Dimethyl 2-[({4-nitro-1H-pyrazol-1-yl}acetyl)amino]terephthalate has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: It can be used in studies investigating the biological activity of pyrazole derivatives, including their antimicrobial and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of DIMETHYL 2-{[2-(4-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}TEREPHTHALATE involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the pyrazole ring can interact with active sites of enzymes, potentially inhibiting their activity . The acetyl group can enhance the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
Dimethyl 2-[({4-chloro-1H-pyrazol-1-yl}acetyl)amino]terephthalate: Similar structure but with a chloro group instead of a nitro group.
Dimethyl 2-[({4-methyl-1H-pyrazol-1-yl}acetyl)amino]terephthalate: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
Dimethyl 2-[({4-nitro-1H-pyrazol-1-yl}acetyl)amino]terephthalate is unique due to the presence of the nitro group, which imparts distinct chemical properties, such as increased reactivity and potential for redox reactions . This makes it particularly valuable for applications requiring specific chemical functionalities.
Properties
Molecular Formula |
C15H14N4O7 |
|---|---|
Molecular Weight |
362.29 g/mol |
IUPAC Name |
dimethyl 2-[[2-(4-nitropyrazol-1-yl)acetyl]amino]benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C15H14N4O7/c1-25-14(21)9-3-4-11(15(22)26-2)12(5-9)17-13(20)8-18-7-10(6-16-18)19(23)24/h3-7H,8H2,1-2H3,(H,17,20) |
InChI Key |
DGOHJUPRTHHVIF-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)CN2C=C(C=N2)[N+](=O)[O-] |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)CN2C=C(C=N2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-carbamoylphenyl)-3-[(3-chlorophenoxy)methyl]benzamide](/img/structure/B213699.png)
![2-[(4-methoxyphenyl)sulfonyl]-N-(3-methylphenyl)hydrazinecarboxamide](/img/structure/B213700.png)


![N-(2-fluorobenzyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B213704.png)

![1-(4-Methylphenyl)-3-[1-(4-methylphenyl)ethyl]urea](/img/structure/B213710.png)
![4-[(3-methoxyphenoxy)methyl]-N-(thiophen-2-ylmethyl)benzamide](/img/structure/B213711.png)
![4-[(2-methoxyphenoxy)methyl]-N-(3-methoxyphenyl)benzamide](/img/structure/B213712.png)
![N-tert-butyl-4-[(2-methoxyphenoxy)methyl]benzamide](/img/structure/B213713.png)
![4-nitro-3-methyl-N-[3-(trifluoromethyl)benzyl]benzamide](/img/structure/B213714.png)

![Ethyl 4-[(1,3-thiazol-2-ylamino)sulfonyl]phenylcarbamate](/img/structure/B213718.png)
![4-nitro-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B213723.png)
